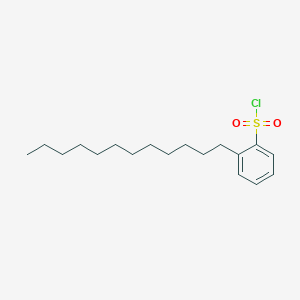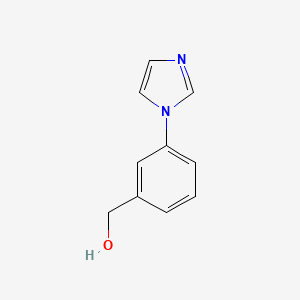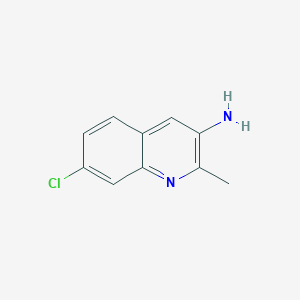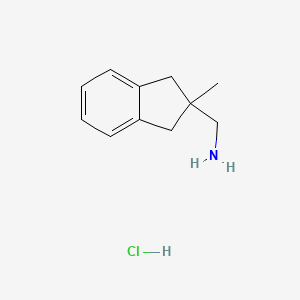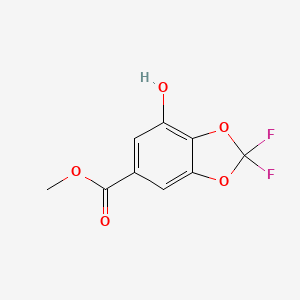![molecular formula C37H28O2 B3230265 (1R)-2,2',3,3'-Tetrahydro-6,6'-di(2-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol CAS No. 1297613-70-7](/img/structure/B3230265.png)
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(2-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
概要
説明
(1R)-2,2’,3,3’-Tetrahydro-6,6’-di(2-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound characterized by its unique spirobiindene structure. This compound features two naphthalenyl groups and two hydroxyl groups, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(2-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can yield indene derivatives . Additionally, the use of FeCl3 as a catalyst can facilitate the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as Rh(I) and FeCl3, is common in industrial settings to achieve efficient synthesis .
化学反応の分析
Types of Reactions
(1R)-2,2’,3,3’-Tetrahydro-6,6’-di(2-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The naphthalenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield naphthaldehyde derivatives, while reduction can produce various hydrocarbon compounds .
科学的研究の応用
Chemistry
In chemistry, (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(2-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
The compound’s potential biological activities are of interest in medicinal chemistry. Researchers are exploring its use in developing new pharmaceuticals, particularly those targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins, due to its stable spirobiindene structure .
作用機序
The mechanism by which (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(2-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalenyl groups can interact with hydrophobic regions of proteins, affecting their function .
類似化合物との比較
Similar Compounds
2-Naphthalenol: A simpler compound with a single naphthalenyl group and a hydroxyl group.
®-1-(Naphthalen-1-yl)ethanamine: Contains a naphthalenyl group and an amine group, used in different chemical applications.
Uniqueness
What sets (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(2-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol apart is its spirobiindene structure, which provides unique chemical and physical properties.
特性
IUPAC Name |
5,5'-dinaphthalen-2-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28O2/c38-35-31(29-11-9-23-5-1-3-7-27(23)21-29)15-13-25-17-19-37(33(25)35)20-18-26-14-16-32(36(39)34(26)37)30-12-10-24-6-2-4-8-28(24)22-30/h1-16,21-22,38-39H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSGDKKLDFJIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC5=CC=CC=C5C=C4)O)C6=C1C=CC(=C6O)C7=CC8=CC=CC=C8C=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



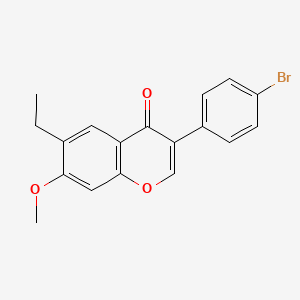
![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine](/img/structure/B3230193.png)
![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/structure/B3230208.png)
amine](/img/structure/B3230219.png)
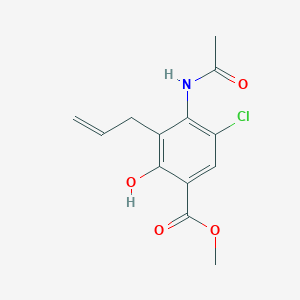
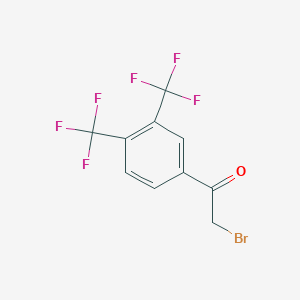
![Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3230234.png)

